11α-Hidroxiprogesterona

Descripción general

Descripción

Aplicaciones Científicas De Investigación

La 11-alfa-HIDROXIPROGESTRONA tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

La 11-alfa-HIDROXIPROGESTRONA ejerce sus efectos inhibiendo la enzima 11-beta-hidroxiesteroide deshidrogenasa, que participa en el metabolismo de los corticosteroides . Al prevenir la inactivación de los corticosteroides endógenos, aumenta su actividad mineralocorticoide, lo que lleva a la retención de sodio y al aumento de la presión arterial .

Compuestos similares:

11-beta-HIDROXIPROGESTRONA: Este compuesto es un epímero de la 11-alfa-HIDROXIPROGESTRONA y también inhibe la 11-beta-hidroxiesteroide deshidrogenasa.

Enoxolona (ácido glicirretínico): Otro potente inhibidor de la 11-beta-hidroxiesteroide deshidrogenasa.

Carbenoxolona: Similar a la enoxolona, inhibe la 11-beta-hidroxiesteroide deshidrogenasa.

Singularidad: La 11-alfa-HIDROXIPROGESTRONA es única en su potente inhibición de la 11-beta-hidroxiesteroide deshidrogenasa y su capacidad para conferir actividad mineralocorticoide a la corticosterona . Es más potente que la enoxolona o la carbenoxolona in vitro .

Análisis Bioquímico

Biochemical Properties

11alpha-Hydroxyprogesterone interacts with various enzymes and proteins. It has been identified as a potent competitive inhibitor of both isoforms (1 and 2) of 11β-hydroxysteroid dehydrogenase (11β-HSD) . This interaction plays a significant role in its biochemical activity .

Cellular Effects

11alpha-Hydroxyprogesterone has been found to have effects on various types of cells and cellular processes. It is a weak antiandrogen, devoid of androgenic, estrogenic, and progestogenic activity . It influences cell function by preventing the 11β-HSD-mediated inactivation of endogenous corticosteroids .

Molecular Mechanism

The molecular mechanism of 11alpha-Hydroxyprogesterone involves its binding interactions with biomolecules and changes in gene expression. It exerts its effects at the molecular level by inhibiting 11β-HSD, thereby preventing the inactivation of endogenous corticosteroids .

Metabolic Pathways

11alpha-Hydroxyprogesterone is involved in various metabolic pathways. It is a metabolite of progesterone

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La 11-alfa-HIDROXIPROGESTRONA se puede sintetizar a partir de la progesterona mediante biotransformación microbiana. Por ejemplo, el hongo Rhizopus microsporus var. oligosporus puede hidroxilar la progesterona en la posición 11-alfa, produciendo 11-alfa-HIDROXIPROGESTRONA con un alto rendimiento . Otro método implica el uso de 4-dimetilaminopiridina en dioxano en reflujo como solvente polar nucleófilo para mejorar la síntesis de 11-alfa-hemisuccinilprogesterona a partir de 11-alfa-HIDROXIPROGESTRONA .

Métodos de producción industrial: La producción industrial de 11-alfa-HIDROXIPROGESTRONA a menudo implica biotransformación microbiana utilizando hongos como Rhizopus microsporus var. oligosporus . Este método es eficiente y produce grandes cantidades del producto deseado.

Análisis De Reacciones Químicas

Tipos de reacciones: La 11-alfa-HIDROXIPROGESTRONA se somete a diversas reacciones químicas, que incluyen oxidación, reducción y sustitución.

Reactivos y condiciones comunes:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Se pueden utilizar agentes reductores como hidruro de aluminio y litio o borohidruro de sodio para reducir la 11-alfa-HIDROXIPROGESTRONA.

Sustitución: Las reacciones de sustitución pueden implicar reactivos como halógenos o nucleófilos en condiciones apropiadas.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción puede producir alcoholes.

Comparación Con Compuestos Similares

11-beta-HYDROXYPROGESTERONE: This compound is an epimer of 11-alpha-HYDROXYPROGESTERONE and also inhibits 11-beta-hydroxysteroid dehydrogenase.

Enoxolone (glycyrrhetinic acid): Another potent inhibitor of 11-beta-hydroxysteroid dehydrogenase.

Carbenoxolone: Similar to enoxolone, it inhibits 11-beta-hydroxysteroid dehydrogenase.

Uniqueness: 11-alpha-HYDROXYPROGESTERONE is unique in its potent inhibition of 11-beta-hydroxysteroid dehydrogenase and its ability to confer mineralocorticoid activity on corticosterone . It is more potent than enoxolone or carbenoxolone in vitro .

Propiedades

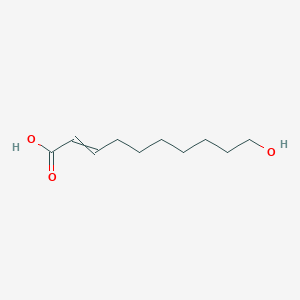

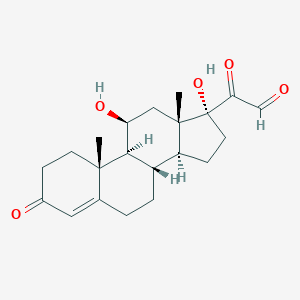

IUPAC Name |

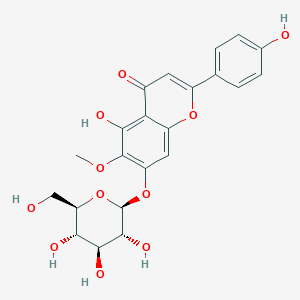

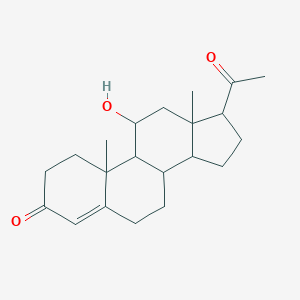

17-acetyl-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-12(22)16-6-7-17-15-5-4-13-10-14(23)8-9-20(13,2)19(15)18(24)11-21(16,17)3/h10,15-19,24H,4-9,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFZHCUBIASXHPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)CCC34C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80-75-1 | |

| Record name | MLS002637686 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of 11alpha-Hydroxyprogesterone in research?

A: 11alpha-Hydroxyprogesterone is primarily investigated as a key intermediate in the production of corticosteroids. [, , ] Research focuses on optimizing its production using various microorganisms, like Aspergillus terreus, Rhizopus nigricans, and Aspergillus ochraceus, through biotransformation processes. [, , , ]

Q2: Can you describe the biotransformation process of progesterone to 11alpha-hydroxyprogesterone?

A: Several fungal species, including Rhizopus nigricans and Aspergillus ochraceus, are known to possess enzymes capable of hydroxylating progesterone at the 11alpha position. [, , ] This biotransformation is typically carried out in fermentation systems where the fungal cells utilize progesterone as a substrate and introduce a hydroxyl group to produce 11alpha-hydroxyprogesterone. [, ]

Q3: What are the challenges in the biotransformation process, and how are they addressed?

A: Efficient biotransformation requires careful optimization of various factors. For instance, continuous fermentation processes using multi-stage reactors have been developed to improve yield. [] Researchers have explored immobilizing fungal cells on matrices like polytetrafluoroethylene to enhance stability and reusability. [] Additionally, understanding the optimal conditions for fungal growth and enzyme activity is crucial. [, , ]

Q4: How does the structure of 11alpha-hydroxyprogesterone influence its interaction with enzymes in the biotransformation process?

A: The presence of the hydroxyl group at the 11alpha position in 11alpha-hydroxyprogesterone significantly influences its interaction with specific enzymes. [, ] For example, studies investigating the selectivity of fungal enzymes, like those from Trichoderma species, have shown their ability to differentiate between progesterone and 11alpha-hydroxyprogesterone, leading to the production of various hydroxylated derivatives. []

Q5: How is 11alpha-hydroxyprogesterone separated from the fermentation broth after biotransformation?

A: Continuous ethyl acetate extraction has been investigated as a method for separating 11alpha-hydroxyprogesterone from the fermentation broth. [] Microchannel systems have shown promise for efficient extraction due to their high surface area-to-volume ratio, leading to faster extraction rates. []

Q6: What analytical techniques are employed to study and characterize 11alpha-hydroxyprogesterone?

A: Various analytical methods are used to characterize and quantify 11alpha-hydroxyprogesterone. These include High-Performance Liquid Chromatography (HPLC), often coupled with chiral stationary phases for separating enantiomers. [] Additionally, perturbation peak methods have proven valuable in determining thermodynamic isotherm parameters of 11alpha-hydroxyprogesterone and its interactions in different systems. []

Q7: Has the development of monoclonal antibodies contributed to the study of 11alpha-hydroxyprogesterone?

A: Yes, monoclonal antibodies have become valuable tools in studying 11alpha-hydroxyprogesterone, particularly in developing sensitive and specific enzyme immunoassays. [] Researchers have successfully generated monoclonal antibodies against progesterone, using 11alpha-hydroxyprogesterone-hemisuccinate-bovine serum albumin (11alpha-OH-P-HS-BSA) as an antigen. [] These antibodies exhibit high affinity and specificity for 11alpha-hydroxyprogesterone, facilitating its detection and quantification in various biological samples, including milk. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.